BenchChemオンラインストアへようこそ!

tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate

GABA transporter inhibition stereochemistry–activity relationship conformational restriction

tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a cis-configured, enantiomerically defined cyclohexane derivative bearing a free primary amine at the 3-position and a tert-butyl ester at the 1-position. It belongs to the broader class of 3-aminocyclohexanecarboxylic acid derivatives, whose parent scaffold—cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC)—is a well-established conformationally restricted GABA analogue and selective neuronal GABA uptake inhibitor first characterized in 1976.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B12828216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCC(C1)N
InChIInChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1
InChIKeyMDFWHHAKFURWJC-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate: Chiral Cyclohexane Scaffold for Stereochemically Demanding Pharmaceutical Synthesis


tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a cis-configured, enantiomerically defined cyclohexane derivative bearing a free primary amine at the 3-position and a tert-butyl ester at the 1-position . It belongs to the broader class of 3-aminocyclohexanecarboxylic acid derivatives, whose parent scaffold—cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC)—is a well-established conformationally restricted GABA analogue and selective neuronal GABA uptake inhibitor first characterized in 1976 [1]. The compound serves primarily as a protected chiral intermediate in multi-step organic synthesis, where the acid-labile tert-butyl ester enables orthogonal deprotection strategies distinct from methyl or benzyl ester analogs [2].

Why tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate Cannot Be Replaced by Racemic or Diastereomeric Mixtures in Stereospecific Synthesis


Substituting the enantiopure (1S,3S)-configured tert-butyl ester with the commercially more abundant racemic cis+trans mixture (CAS 124789-18-0) or with the diastereomeric (1R,3S) variant introduces uncontrolled stereochemical variables that directly undermine downstream pharmacological outcomes. The foundational Allan et al. (1981) study demonstrated that among cis-3-aminocyclohexanecarboxylic acid stereoisomers, the (1S,3R) isomer exhibited potency equivalent to GABA as an inhibitor of [³H]GABA uptake in rat brain slices, whereas the (1R,3S) isomer was at least 20-fold less potent [1]. Furthermore, nitrilase-mediated enantioselective synthesis achieves up to 99% ee for cis-isomers but only ≤86% ee for trans-isomers, confirming that stereochemical control during synthesis is non-trivial and that racemic feedstock cannot replicate the chiral fidelity required for structure–activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate vs. Closest Analogs


Stereochemistry-Dependent GABA Uptake Inhibition: ≥20-Fold Potency Difference Between cis Diastereomers

The cis-3-aminocyclohexanecarboxylic acid scaffold—the direct hydrolysis product of the target compound—exhibits profound stereochemistry-dependent pharmacological activity. Allan et al. (1981) directly compared the two cis diastereomers in a [³H]GABA uptake inhibition assay using rat brain slices. The (1S,3R) isomer showed potency similar to GABA itself, whereas the (1R,3S) isomer was at least 20-fold less potent [1]. This establishes that the relative orientation of the amine and carboxylate groups on the cyclohexane ring is a binary determinant of biological activity: a single chiral center inversion reduces potency by ≥95%. For researchers using the (1S,3S)-configured tert-butyl ester as a protected precursor, stereochemical integrity during synthesis and storage is non-negotiable, as epimerization would generate a diastereomer with fundamentally altered biological properties.

GABA transporter inhibition stereochemistry–activity relationship conformational restriction CNS drug discovery

tert-Butyl Ester Orthogonal Deprotection Selectivity vs. Methyl Ester Analogs

The tert-butyl ester of (1S,3S)-3-aminocyclohexane-1-carboxylate can be selectively cleaved in the presence of methyl or benzyl esters using aqueous phosphoric acid (85 wt %) under mild conditions, whereas methyl esters remain intact under these conditions [1]. In contrast, the methyl ester analog—methyl (1S,3S)-3-aminocyclohexane-1-carboxylate—cannot be deprotected under these selective conditions, requiring stronger alkaline hydrolysis (e.g., LiOH/THF/H₂O) that may compromise acid- or base-sensitive functionality elsewhere in the molecule. This orthogonal reactivity is critical in multi-step sequences where the free carboxylic acid must be revealed at a specific stage without disturbing other ester protecting groups. Additionally, ZnBr₂-mediated selective deprotection of tert-butyl esters in the presence of N-Fmoc or allyl esters has been demonstrated, whereas methyl esters are unaffected under these conditions [2].

orthogonal protecting group strategy solid-phase peptide synthesis multi-step total synthesis acid-labile ester deprotection

Enantioselective Synthesis Achieves cis-3-ACHC in up to 99% ee vs. trans-Isomers at ≤86% ee

Winkler et al. (2007) reported the first biocatalytic enantioselective synthesis of cis-3-aminocyclohexanecarboxylic acid (3b, the free acid corresponding to the target compound after deprotection) using nitrilase-mediated hydrolysis of γ-amino nitriles. The nitrilases investigated displayed a strong enantiopreference for cis-isomers, achieving up to 99% ee, while trans-3-aminocyclohexanecarboxylic acid isomers were obtained in only up to 86% ee [1]. This 13-percentage-point differential in achievable enantiomeric excess has practical consequences: at 99% ee, the unwanted enantiomer constitutes ≤0.5% of the product; at 86% ee, the unwanted enantiomer represents 7% of the product—a 14-fold higher level of stereochemical impurity. For the (1S,3S)-configured tert-butyl ester specifically, commercially available material typically indicates purity of ≥97% with stereochemistry confirmed by chiral HPLC and NMR , whereas the racemic cis+trans mixture (CAS 124789-18-0) is sold at 95% chemical purity with no stereochemical guarantee .

biocatalysis nitrilase enantioselectivity chiral purity enantiomeric excess

GAT-1 Transporter Selectivity: cis-3-ACHC Fully Inhibits GAT-1 but Spares Betaine/GABA Transporter (BGT-1)

Keynan et al. (1992) demonstrated that the cloned rat brain GABA transporter GAT-1, when expressed in mammalian cells (mouse Ltk⁻, HeLa), is fully inhibited by cis-3-aminocyclohexanecarboxylic acid (ACHC) but not by β-alanine, a characteristic pharmacological signature of neuronal GABA transporters [1]. The IC₅₀ for ACHC inhibition was similar to the K_M for GABA transport, indicating competitive inhibition at the GABA binding site. Critically, β-alanine—which inhibits the glial GABA transporter GAT-3 and the betaine/GABA transporter BGT-1—had no effect on GAT-1-mediated transport, confirming that the cis-3-ACHC scaffold possesses intrinsic GAT-1 selectivity [2]. This selectivity profile is embedded in the cyclohexane scaffold stereochemistry and is inherited by derivatives bearing the (1S,3S) configuration; racemization or diastereomeric contamination would erode this target specificity.

GABA transporter subtype selectivity GAT-1 pharmacology synaptic GABA modulation anticonvulsant target identification

Procurement Cost Differential: Single Enantiomer vs. Racemic Mixture

A survey of commercial vendors reveals a substantial price premium for stereochemically defined material. The racemic cis+trans mixture of tert-butyl 3-aminocyclohexane-1-carboxylate (CAS 124789-18-0, 95% purity) is available at approximately £158 per 250 mg , while the structurally analogous but stereochemically defined tert-butyl ((1S,3S)-3-aminocyclohexyl)carbamate (CAS 1788036-28-1, 97% purity) is priced at approximately $410 per 250 mg . This represents a ~2.6-fold cost premium for stereochemically characterized material. The price differential reflects the additional synthetic steps required for asymmetric synthesis or chiral resolution—steps that are bypassed when purchasing racemic material but that must then be performed by the end user, incurring both direct costs (chiral chromatography, resolving agents) and indirect costs (yield losses, time delays, analytical verification).

chiral compound sourcing cost–purity trade-off single enantiomer procurement research chemical supply chain

Procurement-Relevant Application Scenarios for tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate


Stereospecific Synthesis of GAT-1-Selective Pharmacological Probes

When synthesizing conformationally restricted GABA analogs targeting the neuronal GABA transporter GAT-1, the (1S,3S)-configured tert-butyl ester provides the requisite stereochemistry for biological activity. Allan et al. (1981) demonstrated that only one cis diastereomer exhibits GABA-equivalent potency, with the other being ≥20-fold weaker [1]. Keynan et al. (1992) confirmed that cis-3-ACHC fully inhibits cloned GAT-1 while sparing β-alanine-sensitive transporters [2]. The tert-butyl ester protection enables late-stage deprotection under mild acidic conditions without racemization, as confirmed by chiral HPLC retention of stereochemistry . Procuring the (1S,3S)-configured material directly eliminates the need for chiral preparative HPLC after multi-step synthesis, reducing purification burden and yield losses.

Orthogonal Protection Strategy in Multi-Step Total Synthesis of Macrocyclic Peptides

In the synthesis of cyclic peptides or peptidomimetics incorporating a cis-3-aminocyclohexanecarboxylic acid residue, the tert-butyl ester offers orthogonal protection relative to Fmoc- or Cbz-protected amines and methyl or benzyl esters elsewhere in the molecule. Aqueous phosphoric acid (85 wt %) selectively removes the tert-butyl ester while leaving methyl esters, benzyl esters, Cbz carbamates, and TBDMS ethers intact [1]. This orthogonality eliminates the need for additional protection/deprotection cycles that would otherwise reduce overall yield. In contrast, the methyl ester analog would require strongly basic LiOH hydrolysis conditions (as in Scheme 2 of patent synthesis routes [2]) that could cleave Fmoc groups or epimerize adjacent chiral centers in peptide sequences.

Chiral Building Block for DPP-IV Inhibitor and Metabolic Disease Programs

Substituted aminocyclohexane derivatives have been extensively patented as dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, with Merck & Co. filing multiple patent families (WO-2006009886-A1, WO-2006127530-A2) covering this scaffold class [1]. The (1S,3S)-configured tert-butyl ester provides a protected, enantiomerically pure entry point for constructing the aminocyclohexane core of these inhibitors. Winkler et al. (2007) demonstrated that cis-isomers can be obtained in up to 99% ee via nitrilase biocatalysis, providing a scalable route to enantiopure material [2]. The tert-butyl ester also serves as a lipophilic prodrug moiety in certain contexts, potentially improving membrane permeability relative to the free carboxylic acid during biological evaluation .

Conformationally Constrained Amino Acid for Structural Biology and Protein Engineering

cis-3-Aminocyclohexanecarboxylic acid and its protected derivatives serve as conformationally restricted amino acid surrogates in peptide structure–activity studies [1]. The cyclohexane ring locks the relative orientation of the amine and carboxylate groups, reducing conformational entropy upon binding and potentially enhancing target affinity. Boc-cis-3-aminocyclohexane carboxylic acid (CAS 222530-33-8, ≥98% purity by NMR) is already widely used in peptide synthesis [2]. The (1S,3S)-configured tert-butyl ester offers an alternative protection pattern where the amine remains free for direct coupling while the acid is temporarily masked, enabling sequential conjugation strategies not possible with the Boc-protected variant.

Quote Request

Request a Quote for tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.